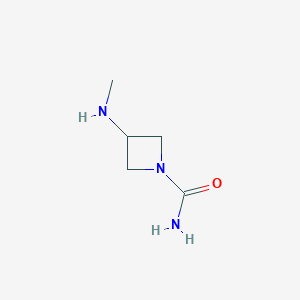
3-(Methylamino)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylamino)azetidine-1-carboxamide is a nitrogen-containing heterocyclic compound It is part of the azetidine family, which is characterized by a four-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)azetidine-1-carboxamide typically involves the formation of the azetidine ring followed by functionalization. One common method involves the reaction of a suitable azetidine precursor with methylamine under controlled conditions. For example, the use of 3 equivalents of potassium carbonate as a base at 60°C for 3 hours in a solvent system of acetonitrile and methanol (9:1 ratio) can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methylamino)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the azetidine ring.
Aplicaciones Científicas De Investigación
3-(Methylamino)azetidine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(Methylamino)azetidine-1-carboxamide involves its interaction with specific molecular targets. The compound’s azetidine ring is known for its ring strain, which makes it reactive under certain conditions. This reactivity allows it to interact with enzymes and other proteins, potentially inhibiting their function or altering their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
3-(Methylamino)azetidine-1-carboxamide can be compared with other azetidine derivatives:
- 3-Ethylamino-azetidine-1-carboxylic acid tert-butyl ester
- 3-Hydrazinocarbonyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- 3-Thiocarbamoyl-pyrrolidine-1-carboxylic acid tert-butyl ester
These compounds share the azetidine ring structure but differ in their functional groups, which can significantly affect their chemical properties and applications. The unique combination of the methylamino group and the azetidine ring in this compound gives it distinct reactivity and potential for various applications .
Propiedades
Fórmula molecular |
C5H11N3O |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
3-(methylamino)azetidine-1-carboxamide |
InChI |
InChI=1S/C5H11N3O/c1-7-4-2-8(3-4)5(6)9/h4,7H,2-3H2,1H3,(H2,6,9) |
Clave InChI |
AOFSAUNKZWHBLP-UHFFFAOYSA-N |
SMILES canónico |
CNC1CN(C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(2-aminoethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B14888222.png)
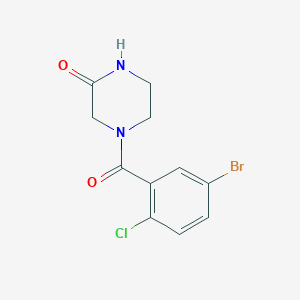

![(12aR)-7-(Benzyloxy)-12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B14888229.png)
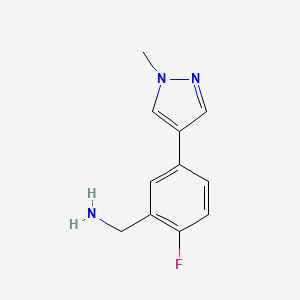
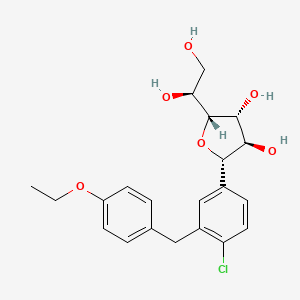

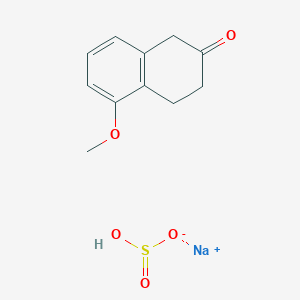
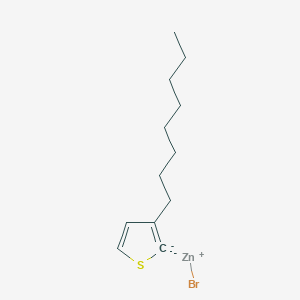
![(R)-3-([1,1'-Biphenyl]-4-yl)-2-(benzylamino)propan-1-ol](/img/structure/B14888269.png)
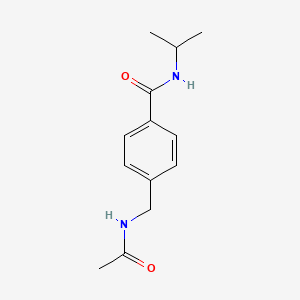

![7-(5-Bromo-2-fluorophenyl)-5-(3-chloro-4-ethoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14888280.png)
![4-chloro-6-[(2E)-2-(quinolin-2-ylmethylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B14888287.png)
